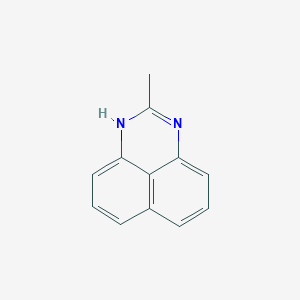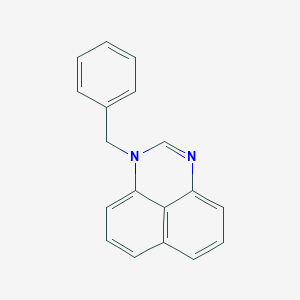![molecular formula C23H15N3 B188158 2,3-Diphenylpyrido[3,2-f]quinoxaline CAS No. 87967-75-7](/img/structure/B188158.png)
2,3-Diphenylpyrido[3,2-f]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenylpyrido[3,2-f]quinoxaline (DPQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPQ belongs to the family of pyridoquinoxaline derivatives, which have been extensively studied for their diverse pharmacological activities.
作用机制
The mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline is not fully understood. However, it has been proposed that 2,3-Diphenylpyrido[3,2-f]quinoxaline exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, 2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and physiological effects:
2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
2,3-Diphenylpyrido[3,2-f]quinoxaline has several advantages and limitations for lab experiments. One of the main advantages of 2,3-Diphenylpyrido[3,2-f]quinoxaline is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, 2,3-Diphenylpyrido[3,2-f]quinoxaline has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. 2,3-Diphenylpyrido[3,2-f]quinoxaline is also cytotoxic at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the research on 2,3-Diphenylpyrido[3,2-f]quinoxaline. One of the main areas of interest is the development of new 2,3-Diphenylpyrido[3,2-f]quinoxaline derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline, which could lead to the development of more specific and effective drugs. In addition, the potential use of 2,3-Diphenylpyrido[3,2-f]quinoxaline in the treatment of neurodegenerative disorders and viral infections warrants further investigation.
合成方法
2,3-Diphenylpyrido[3,2-f]quinoxaline can be synthesized by the condensation of 2-aminobenzophenone and 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction proceeds via a cyclization process, leading to the formation of 2,3-Diphenylpyrido[3,2-f]quinoxaline. The purity and yield of the synthesized 2,3-Diphenylpyrido[3,2-f]quinoxaline can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
2,3-Diphenylpyrido[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been shown to have neuroprotective properties and could be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
87967-75-7 |
|---|---|
产品名称 |
2,3-Diphenylpyrido[3,2-f]quinoxaline |
分子式 |
C23H15N3 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
2,3-diphenylpyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C23H15N3/c1-3-8-16(9-4-1)21-22(17-10-5-2-6-11-17)26-23-18-12-7-15-24-19(18)13-14-20(23)25-21/h1-15H |
InChI 键 |
KXGCASPZOHERBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
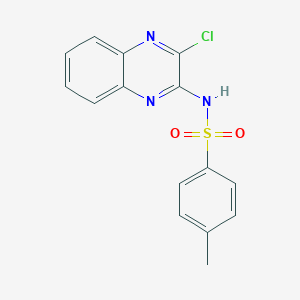

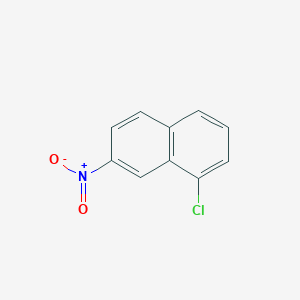
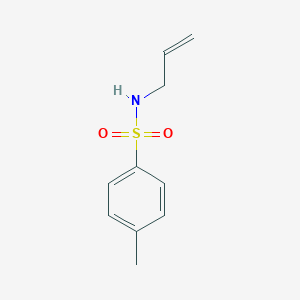
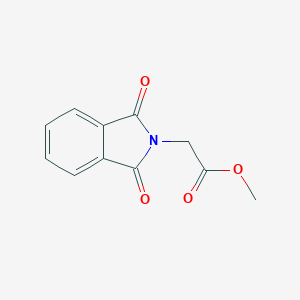
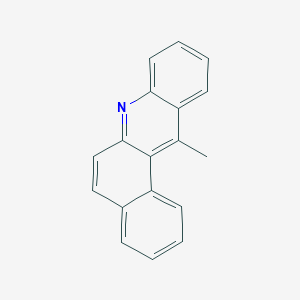


![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)

